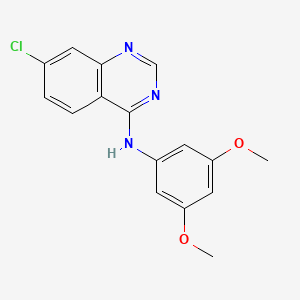

7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-12-6-11(7-13(8-12)22-2)20-16-14-4-3-10(17)5-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDFWBGQAAMFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 7-chloro-4-quinazolinone with 3,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the quinazoline ring .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules. It is used as a reagent in organic synthesis, facilitating the development of new chemical entities with potential therapeutic applications.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules |

| Reagent | Acts as a reagent in various organic reactions |

| Intermediate Compound | Serves as an intermediate in pharmaceutical production |

Biological Activities

Antimicrobial Properties

Research indicates that 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a significant pathogen associated with various infections. The compound's ability to interfere with bacterial motility enhances its potential as an antimicrobial agent.

Anticancer Activity

This quinazoline derivative has demonstrated significant anticancer properties against various cancer cell lines. Studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as the inhibition of the PI3K signaling pathway, which is crucial for cancer cell survival .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 4-aminoquinazoline derivatives | HCC827 | TBD | |

| Doxorubicin | MCF-7 | 0.5 |

Pharmacological Studies

Inhibition of COX-2 Enzyme

Certain derivatives of quinazoline have been evaluated for their selectivity towards the COX-2 enzyme, which is associated with inflammatory processes. The compound's structural characteristics may enhance its efficacy as a selective COX-2 inhibitor, suggesting potential applications in pain management and anti-inflammatory therapies .

Case Study: Analgesic and Anti-inflammatory Activity

A study highlighted the synthesis of N-substituted phenylquinazolin-4-amines, which exhibited comparable analgesic and anti-inflammatory activities to standard drugs like Indomethacin. This positions the compound as a promising candidate for further development in pain management therapies .

Industrial Applications

Development of New Materials

In addition to its pharmaceutical applications, this quinazoline derivative is being explored for its utility in developing new materials. Its unique chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For instance, in cancer research, it may inhibit kinases involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine with structurally analogous compounds:

Key Observations

3,5-Dimethoxyphenyl vs. 3,5-Dichlorophenyl: Methoxy groups donate electron density via resonance, increasing solubility and altering π-π stacking interactions compared to electron-withdrawing dichloro substituents. This difference may explain variations in cytotoxicity profiles observed in analogues .

Biological Activity

- Compound 5k (6-iodo analogue) showed moderate anticancer activity in preliminary screens, but its iodine atom limits oral bioavailability due to high molecular weight (408.2 vs. ~366.8 for the target compound) .

- The 6-nitro and 7-chloro substituents in the compound from likely enhance electrophilicity, increasing reactivity with cellular nucleophiles but also raising toxicity risks .

Solubility and Pharmacokinetics Methoxy groups (e.g., in the target compound and ’s 6,7-dimethoxy analogue) improve aqueous solubility compared to halogenated derivatives.

Synthetic Feasibility

- High yields (>90%) for 5k and 5g (94.5% for 6-iodo-N-(3-methylbenzyl)quinazolin-4-amine) suggest that para-substituted aryl amines react efficiently with 4-chloroquinazoline intermediates. In contrast, ortho-substituted analogues (e.g., 5i , 61.9% yield) face steric challenges .

Biological Activity

7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This compound exemplifies the potential of quinazoline derivatives in drug development, particularly in targeting various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 7-position and a dimethoxy-substituted phenyl group attached to the amine nitrogen, which plays a crucial role in its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCC827 (lung cancer) cells. The mechanism of action often involves the inhibition of the PI3K signaling pathway, which is crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 4-aminoquinazoline derivatives | HCC827 | TBD | |

| Doxorubicin | MCF-7 | 0.5 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The mechanism involves inhibiting biofilm formation and disrupting bacterial motility, which are critical for the pathogenicity of this bacterium.

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | TBD | |

| Other quinazoline derivatives | Various bacteria | TBD |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural features. In particular, the presence of the dimethoxy group on the phenyl ring has been associated with enhanced anticancer activity. Modifications in the substituents can lead to variations in potency and selectivity against different cancer types and pathogens .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that its bioavailability and metabolic stability may be influenced by the substituents on the quinazoline ring. Further research is needed to optimize these properties for clinical applications .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated a series of quinazoline derivatives for their anticancer effects. The results indicated that compounds similar to this compound exhibited comparable or superior activity to doxorubicin against breast cancer cell lines .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinazoline derivatives against Pseudomonas aeruginosa. The study found that certain compounds inhibited biofilm formation at sub-MIC levels, suggesting potential for treating biofilm-associated infections.

Q & A

Q. How should researchers report conflicting data in publications?

- Answer: Transparently document:

- Experimental conditions (e.g., buffer composition, cell passage number).

- Statistical methods (e.g., ANOVA with post-hoc tests, effect size calculations).

- Reproducibility : Include independent replication by a second lab member.

Use supplemental tables to highlight discrepancies and propose mechanistic hypotheses (e.g., off-target effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.